1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile
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Overview
Description
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C14H10BrN It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and a cyclopropane-1-carbonitrile group is attached at the 1st position
Preparation Methods
The synthesis of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to introduce a bromine atom at the 7th position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Cyclopropane-1-carbonitrile: The brominated naphthalene is then reacted with a suitable cyclopropane-1-carbonitrile precursor under specific conditions to form the desired compound. This step may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and sodium methoxide (NaOMe).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(7-azidonaphthalen-1-YL)cyclopropane-1-carbonitrile.
Scientific Research Applications
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials, such as polymers and advanced composites, due to its structural properties.
Mechanism of Action
The mechanism of action of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the nitrile group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which can influence the compound’s activity and selectivity.
Comparison with Similar Compounds
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile: Similar structure but with the bromine atom at the 6th position.
1-(7-Chloronaphthalen-1-YL)cyclopropane-1-carbonitrile: Chlorine atom instead of bromine.
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxamide: Carboxamide group instead of nitrile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine atom and the nitrile group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H10BrN |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(7-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10BrN/c15-11-5-4-10-2-1-3-13(12(10)8-11)14(9-16)6-7-14/h1-5,8H,6-7H2 |
InChI Key |
DXMDJFYDXLXKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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